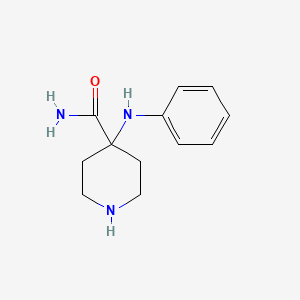
4-Anilinopiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilinopiperidine-4-carboxamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Opioid Analgesics Development
The compound serves as a precursor in the synthesis of several fentanyl analogs, which are potent opioid analgesics. Research has shown that variations in the structure can lead to significant changes in potency and receptor selectivity:
- Fentanyl Derivatives : The incorporation of the 4-anilinopiperidine structure has been linked to enhanced μ-opioid receptor affinity, leading to compounds with improved analgesic properties compared to traditional opioids like morphine .
- Case Study : A study highlighted the synthesis of 4-anilidopiperidines that demonstrated high μ-selectivity, showcasing their potential as effective analgesics with reduced side effects .
Anticancer Properties
Recent investigations have explored the anticancer potential of derivatives bearing the 4-anilinopiperidine structure:
- Research Findings : A study synthesized new propanamide derivatives incorporating 4-anilinopiperidine, which exhibited promising anticancer activity with IC50 values significantly lower than doxorubicin, a standard chemotherapy agent .
Pharmacological Insights
Pharmacological studies indicate that compounds derived from 4-anilinopiperidine exhibit varying degrees of affinity for opioid receptors:
- μ-Receptor Affinity : Compounds show high binding affinity, making them suitable candidates for pain relief applications.
- Metabolic Pathways : Understanding the metabolic pathways of these compounds is crucial for predicting their pharmacokinetics and potential toxicity profiles .
Safety and Efficacy Studies
The safety profiles of these compounds are continually evaluated through preclinical and clinical studies:
- Toxicity Assessments : Evaluations have indicated lower toxicity levels compared to traditional opioids, making them safer alternatives for pain management.
- Clinical Trials : Ongoing trials are assessing the efficacy of these compounds in various pain models, with preliminary results showing promise in terms of both efficacy and safety .
Propriétés
Numéro CAS |
37603-23-9 |
|---|---|
Formule moléculaire |
C12H17N3O |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-anilinopiperidine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O/c13-11(16)12(6-8-14-9-7-12)15-10-4-2-1-3-5-10/h1-5,14-15H,6-9H2,(H2,13,16) |
Clé InChI |
WAIIZELGDHTPRX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C(=O)N)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















